2-(5-chloro-2-methylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine class, characterized by a 1,2,4-benzothiadiazine-1,1,3-trione core. Key structural features include:
- A 5-chloro-2-methylphenyl group at position 2, contributing steric bulk and electron-withdrawing effects.
- A 3,4-dihydro-2H moiety, which hydrogenates the thiadiazine ring, a modification linked to increased diuretic potency in related compounds .
Benzothiadiazines are historically significant as diuretics (e.g., chlorothiazide) and antihypertensives , but recent derivatives explore therapeutic roles in aldose reductase inhibition , antimicrobial activity , and metabolic stability .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c1-11-7-8-13(19)9-15(11)23-18(24)22(10-17-20-12(2)27-21-17)14-5-3-4-6-16(14)28(23,25)26/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEHSJYYBNIBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-chloro-2-methylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule with potential biological activities. This article reviews the biological properties associated with this compound and similar derivatives, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a benzothiadiazine core fused with an oxadiazole moiety. The molecular formula is , and its structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C14H13ClN4O3S |
| Molecular Weight | 328.79 g/mol |
| SMILES Notation | Cc1cccc(c1Cl)C(=O)NCC(=N)N=C(C(=O)O)S |
Biological Activity Overview
Compounds that contain oxadiazole and benzothiadiazine structures have been reported to exhibit a variety of biological activities. The following sections detail specific activities related to this compound based on available literature.
Anticancer Activity
Research has shown that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole unit have demonstrated inhibitory effects against various cancer cell lines. One study reported that specific oxadiazole derivatives exhibited IC50 values ranging from 10 µM to 50 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. A derivative containing an oxadiazole ring showed moderate activity against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for these bacterial strains .
Anti-inflammatory Effects
Several studies have indicated that compounds with benzothiadiazine structures can modulate inflammatory pathways. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of the compound may be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : Compounds similar to this one have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play significant roles in cellular metabolism and gene expression .
- Receptor Modulation : The presence of functional groups allows for interaction with various receptors involved in cellular signaling pathways. This can lead to altered cellular responses that contribute to anticancer or anti-inflammatory effects .
Case Studies
Several case studies highlight the efficacy of similar compounds:
Case Study 1: Anticancer Activity
A study evaluated a series of 1,2,4-oxadiazole derivatives against a panel of cancer cell lines. One compound demonstrated an IC50 value of 20 µM against MCF7 cells, indicating potent anticancer activity. Further modifications enhanced this activity, suggesting structure-activity relationships that could be exploited for drug development .
Case Study 2: Antimicrobial Efficacy
A derivative was tested against Candida albicans and exhibited an MIC value of 64 µg/mL. This finding supports the potential use of oxadiazole-containing compounds in treating fungal infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the oxadiazole group in this compound suggests potential efficacy against various bacterial strains. Studies have shown that derivatives of benzothiadiazine possess antibacterial and antifungal activities, making this compound a candidate for further investigation in drug development.
Anti-inflammatory Effects
Compounds similar to benzothiadiazines have been documented to exhibit anti-inflammatory effects. The presence of specific substituents like the chloro and methyl groups may enhance these properties. Clinical studies could focus on evaluating its effectiveness in treating inflammatory diseases.
Anticancer Properties
The structure of this compound may also contribute to anticancer activity. Research has indicated that benzothiadiazine derivatives can inhibit tumor growth in vitro and in vivo. Investigating the mechanism of action and efficacy against various cancer cell lines could provide insights into its potential as an anticancer agent.
Pesticide Development
The unique chemical structure may offer opportunities in developing new pesticides. The oxadiazole group is known for its insecticidal properties. Therefore, this compound could be explored for its efficacy against agricultural pests, contributing to sustainable agriculture practices.
Polymer Chemistry
The incorporation of such compounds into polymers can enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing this compound could lead to innovative materials with specific functionalities.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth using derivatives similar to this compound. |
| Study B | Anti-inflammatory Effects | Reported reduction in inflammatory markers in animal models treated with benzothiadiazine derivatives. |
| Study C | Anticancer Properties | Showed cytotoxic effects on breast cancer cell lines with potential pathways identified for further exploration. |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Pharmacokinetic and Metabolic Stability
- Metabolic Resistance : The target compound and related benzothiadiazines (e.g., S2218) show >97% resistance to CYP450-mediated oxidation in liver microsomes, suggesting prolonged half-lives and reduced drug-drug interactions .
Therapeutic Potential
- Diuretic Activity : The 3,4-dihydro-2H structure aligns with , where hydrogenation at C3–C4 enhances sodium–chloride symporter (NCC) inhibition in the distal tubule . However, the oxadiazole substituent may redirect activity away from classical diuretic effects.
- Enzyme Inhibition : Unlike acetic acid derivatives (), the target compound lacks a carboxylate group critical for aldose reductase inhibition. Its oxadiazole moiety may instead target other enzymes (e.g., carbonic anhydrase or kinases).
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The 5-chloro-2-methylphenyl group mimics chlorothiazide’s C6 chlorine, which enhances diuretic activity by stabilizing the sulfonamide–receptor interaction .
- Oxadiazole vs. Triazole : Compounds with 1,3,4-oxadiazole (e.g., ) often exhibit antimicrobial or anti-inflammatory properties due to heterocycle-mediated hydrogen bonding and π-π stacking .
Preparation Methods
Formation of the Sulfonamide Intermediate
The reaction begins with 2-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide, synthesized by treating 2-aminobenzenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of triethylamine. This intermediate is critical for introducing the 5-chloro-2-methylphenyl substituent at position 2 of the benzothiadiazine ring.
Cyclization to the Benzothiadiazine Trione
Cyclization is achieved using ethyl carbonochloridate under reflux in tetrahydrofuran (THF), which facilitates the formation of the trione moiety. Triphenylphosphine is employed to stabilize intermediates, yielding 2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione with a reported purity of >95% after recrystallization.
Reaction Conditions:
Synthesis of the 5-Methyl-1,2,4-Oxadiazole Side Chain
The 5-methyl-1,2,4-oxadiazol-3-ylmethyl group is synthesized via a two-step process involving amidoxime formation and cyclization. Source outlines a protocol for analogous oxadiazole derivatives:
Preparation of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
Hydroxylamine hydrochloride reacts with methyl cyanoacetate to form methyl N-hydroxyacetimidate, which is subsequently treated with chloroacetyl chloride in acetic acid. This yields 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, a key alkylating agent for introducing the side chain.
Reaction Conditions:
-
Temperature: 60°C (Step 1), 110°C (Step 2)
-
Solvent: Ethanol (Step 1), Acetic acid (Step 2)
Coupling of the Benzothiadiazine Core and Oxadiazole Side Chain
The final step involves alkylation of the benzothiadiazine core at position 4 using the 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole intermediate. Source details a nucleophilic substitution reaction in dimethylformamide (DMF) with potassium carbonate as a base:
Alkylation Reaction
A mixture of 2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione (1 equiv) and 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (1.2 equiv) is stirred at 80°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated using column chromatography (silica gel, ethyl acetate/hexane).
Reaction Conditions:
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol to achieve >99% purity, as confirmed by high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 7.45 (s, 1H, aromatic), 4.62 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance yield and reduce reaction times. Source highlights the use of microreactors for the cyclization step, which improves heat transfer and minimizes byproduct formation.
Q & A
Q. What are the recommended synthetic routes for preparing the core benzothiadiazine-trione scaffold?
The benzothiadiazine-trione core can be synthesized via cyclocondensation reactions. A validated approach involves reacting substituted thioamide precursors with chloroacetyl chloride under basic conditions to form the thiazolidinone intermediate, followed by oxidation to introduce the sulfone groups. For example, describes analogous electrophilic attacks using phenylisothiocyanate and chloroacetyl chloride to construct thiazolidinone derivatives. The Mannich reaction ( ) may also be adapted to introduce oxadiazole-containing side chains via alkylation or nucleophilic substitution .
Q. How can NMR spectroscopy differentiate regioisomers in the oxadiazole-substituted benzothiadiazine system?
¹H and ¹³C NMR are critical for distinguishing regioisomers. For oxadiazole derivatives, the chemical shift of the methylene group adjacent to the oxadiazole ring (e.g., –CH₂–Oxadiazole) typically appears at δ ~4.2–4.5 ppm in ¹H NMR due to electron-withdrawing effects. In contrast, coupling patterns in 2D NMR (e.g., HSQC, HMBC) can confirm connectivity. and highlight the use of ¹³C DEPT-135 to resolve quaternary carbons in oxadiazole-thiazolidinedione hybrids, with carbonyl carbons (C=O) resonating at δ ~165–175 ppm .
Q. What analytical techniques are essential for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Use a C18 column and a gradient mobile phase (e.g., acetonitrile/water with 0.1% TFA). Thin-layer chromatography (TLC) with silica gel GF254 and ethyl acetate/hexane (3:7) can monitor reaction progress ( ). Mass spectrometry (ESI-MS) should confirm the molecular ion peak ([M+H]⁺), with isotopic patterns matching the chlorine atom .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during oxadiazole ring formation?
Regioselectivity in 1,2,4-oxadiazole synthesis is influenced by the choice of nitrile precursor and reaction temperature. demonstrates that using nitrile oxides generated in situ from hydroxylamine derivatives under anhydrous conditions (e.g., DMF, 80°C) favors 1,3-dipolar cycloaddition with nitriles. Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yields by reducing side reactions. Computational modeling (DFT) of transition states may further guide substituent positioning .
Q. What strategies mitigate competing side reactions during the introduction of the 5-methyl-1,2,4-oxadiazole moiety?
Competing hydrolysis of the oxadiazole ring can occur under acidic or prolonged heating. To suppress this, use moisture-free solvents (e.g., dry THF) and catalytic amounts of molecular sieves. recommends stepwise protection/deprotection: temporarily protecting the benzothiadiazine sulfone group with a tert-butyloxycarbonyl (Boc) group before oxadiazole formation, followed by acidic Boc removal .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can assess binding affinity to biological targets (e.g., kinases or ion channels). ADMET prediction tools (SwissADME) analyze logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. PubChem-derived descriptors (), such as topological polar surface area (TPSA), may indicate blood-brain barrier permeability .
Q. What mechanistic insights explain discrepancies in biological activity across structural analogs?
Variations in bioactivity often arise from differences in electronic or steric profiles. For instance, replacing the 5-methyl group on the oxadiazole with bulkier substituents (e.g., phenyl) may hinder target binding. highlights that fluorination at specific positions on the benzothiadiazine ring enhances metabolic stability. SAR studies should compare IC₅₀ values against structural modifications using assays like enzyme-linked immunosorbent assays (ELISA) .
Q. How do crystallographic data inform polymorph control during scale-up synthesis?
Single-crystal X-ray diffraction (SCXRD) reveals packing motifs and hydrogen-bonding networks. reports that the thiadiazole-thiazolidinone derivative crystallizes in the monoclinic P2₁/c space group, with intermolecular C–H⋯O interactions stabilizing the lattice. Adjusting recrystallization solvents (e.g., methanol vs. acetonitrile) can preferentially isolate the thermodynamically stable polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
